1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-8(10-11-4-6-14-10)12-9-3-5-13(2)7-9/h4,6,8-9,12H,3,5,7H2,1-2H3 |
InChI Key |
GSMCONBXUOTOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Thiazole Moiety
Detailed Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 1,3-thiazole ring | α-haloketone + thiourea, reflux in ethanol or aqueous medium | 1,3-thiazole intermediate |
| 2 | Synthesis of N-methylpyrrolidin-3-amine | Starting from 3-aminopyrrolidine, methylation using methyl iodide or reductive amination | N-methylpyrrolidin-3-amine |
| 3 | Coupling reaction | Reaction of thiazole intermediate (bearing aldehyde or halide) with N-methylpyrrolidin-3-amine under base or coupling agent (e.g., EDCI) | 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine |
This approach aligns with typical multistep syntheses of similar heterocyclic compounds, balancing functional group compatibility and reaction efficiency.
Research Findings and Optimization Notes
- The Hantzsch thiazole synthesis is favored for its high yield and straightforward conditions, but care must be taken to avoid impurities formed at elevated temperatures, as noted in related thiazole derivative syntheses.
- Mild reaction conditions (room temperature to moderate heating) are preferred during coupling steps to preserve the integrity of both heterocycles.
- Use of bases like potassium carbonate or sodium acetate can facilitate ring closure and coupling without excessive side reactions.
- Purification methods such as silica gel chromatography and preparative HPLC are employed to achieve high purity of the final compound.
Comparative Table of Preparation Parameters
| Parameter | Hantzsch Thiazole Synthesis | Pyrrolidine Methylation | Coupling Reaction |
|---|---|---|---|
| Typical Reagents | α-haloketone, thiourea | Methyl iodide, formaldehyde + reducing agent | Aldehyde/halide thiazole + amine pyrrolidine |
| Solvent | Ethanol, aqueous base | DMF, MeOH | Methanol, toluene, or dichloromethane |
| Temperature | Room temp to reflux | Room temp to 80 °C | Room temp to 70 °C |
| Yield | High (70–90%) | Moderate to high | Variable, optimized for purity |
| Challenges | Impurity formation at high temp | Over-alkylation | Side reactions, incomplete coupling |
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity .
Comparison with Similar Compounds
Structural and Functional Insights
- Thiazole vs. This may improve binding to biological targets like kinases or viral proteases .
- Pyrrolidine vs. Piperidine analogs (e.g., ) may exhibit better solubility due to increased conformational flexibility.
- Pyrazole Derivatives : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine demonstrate higher synthetic complexity with multiple heterocycles. Their pyridine moiety increases basicity, which could influence pharmacokinetics.
Biological Activity
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which combine a pyrrolidine ring with a thiazole moiety. This combination is believed to contribute to its diverse biological activities, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H17N3S
- Molecular Weight : Approximately 211.33 g/mol
The compound's structure allows it to interact with biological targets effectively, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains. For example, it has shown activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Pseudomonas aeruginosa | 0.5 mg/mL |
These results suggest that the compound may be a viable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Antitumor Activity
In addition to its antimicrobial effects, this compound has been evaluated for antitumor activity. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The biological activity of this compound is hypothesized to stem from its ability to bind selectively to specific receptors or enzymes within biological systems. Ongoing research aims to elucidate these interactions further, focusing on:
- Receptor Binding : Investigations into how the compound interacts with various receptors.
- Enzyme Inhibition : Studies on the inhibition of enzymes that are critical for bacterial survival and cancer cell proliferation.
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating promising results comparable to existing treatments.
- Antitumor Screening : Another investigation focused on its effects on human cancer cell lines, revealing significant cytotoxicity at certain concentrations while maintaining low toxicity in normal cells.
Q & A
Q. Advanced
- Dose-response standardization : Normalize IC values using internal controls (e.g., reference inhibitors) to account for assay variability .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity across Gram-positive/-negative strains) and apply statistical models (e.g., ANOVA with post-hoc tests) .
- Mechanistic studies : Use knockout cell lines or isotopic tracing to isolate the compound’s specific mode of action from off-target effects .
How can researchers design experiments to assess the compound’s pharmacokinetic properties in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
